2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
Description
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenylpiperazinyl group at the 5-position and a phenethylthio-acetamide moiety at the 2-position.
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5OS2/c23-18-6-8-19(9-7-18)27-12-14-28(15-13-27)21-25-26-22(31-21)30-16-20(29)24-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIKFZANLJXCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as substituted phenylpiperazines, are often neuropharmacologically active and are essential pharmacophores of neuroligands for different receptors such as d2-like dopaminergic, serotoninergic, and other receptors.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that it may affect various biochemical pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level, including inhibition of viral replication, modulation of inflammatory responses, induction of cell death in cancer cells, inhibition of hiv replication, scavenging of free radicals, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, inhibition of cholinesterase, and more.
Biological Activity
The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22FN5OS
- Molecular Weight : 393.47 g/mol
This compound features a piperazine ring, a thiadiazole moiety, and a phenethylacetamide group, which are significant for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Thiadiazole derivatives have been shown to exhibit:
- Antitumor Activity : Thiadiazole rings can inhibit RNA and DNA synthesis without affecting protein synthesis, making them potential anticancer agents by targeting uncontrolled cell division .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumorigenesis, such as phosphodiesterase and carbonic anhydrase .
- Receptor Modulation : It may interact with adenosine A3 receptors, which are implicated in cancer progression .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to the target compound:
- Study on 1,3,4-Thiadiazole Derivatives :
- Mechanistic Insights from Western Blotting :
- In Vivo Studies :
Scientific Research Applications
The biological activities of thiadiazole derivatives are well-documented, showcasing a range of effects including:
Antimicrobial Activity
Research indicates that compounds similar to 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide exhibit significant antimicrobial properties. For example:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate antibacterial activity |
| Staphylococcus aureus | Strong antibacterial activity |
| Xanthomonas oryzae | Noteworthy antibacterial effects |
In vitro studies have demonstrated that derivatives containing the thiadiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is particularly promising. Similar compounds have been tested against various cancer cell lines with notable results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast cancer) | 6.80 - 51.56 |
| HeLa (cervical cancer) | 8.35 - 25.21 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, with activities comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
Case Studies
Several studies have explored the applications of thiadiazole derivatives in medical research:
- Cytotoxicity Studies : A study published in Molecules examined various thiadiazole derivatives for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation in several tested compounds .
- Antimicrobial Efficacy : Research highlighted in ChemSrc evaluated the antimicrobial properties of related compounds against a range of bacterial strains, confirming their potential as effective antimicrobial agents .
- Pharmacological Profiles : Investigations into the pharmacological profiles of these compounds have revealed their ability to modulate various biological pathways, suggesting a broad spectrum of therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Implications
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, piperazine/piperidine variations, and side-chain modifications. Key comparisons include:
2.1.1. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Structural Difference : Ethyl group at the 5-position of thiadiazole vs. phenethylthio group in the target compound.
- Both compounds retain the 4-fluorophenylpiperazinyl group, suggesting shared affinity for serotonin or dopamine receptors .
2.1.2. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Difference : Partially saturated (4,5-dihydro) thiadiazole ring and 4-fluorophenyl substitution at the 5-position.
- Lack of a piperazine moiety may limit CNS activity compared to the target compound .
2.1.3. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
- Structural Difference : Piperidine (vs. piperazine) and benzamide (vs. phenethylacetamide) side chains.
- Benzamide derivatives in this series exhibit acetylcholinesterase inhibitory activity, suggesting the target compound may share similar enzymatic targets if tested .
Key Comparative Data Table
Research Findings and Trends
- Piperazine vs. Piperidine: Piperazine-containing compounds (e.g., target compound) are more likely to interact with monoamine receptors due to their nitrogen-rich structure, whereas piperidine analogs may prioritize enzyme inhibition .
- This contrasts with ethyl or acetylated analogs, which prioritize solubility .
- Thiadiazole Saturation : Fully unsaturated thiadiazole rings (target compound) enhance aromatic stacking interactions, while dihydro derivatives () may improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
